Ethyl 3-oxo-3-(pyrimidin-4-yl)propanoate
Overview
Description
Ethyl 3-oxo-3-(pyrimidin-4-yl)propanoate is a heterocyclic compound with the CAS Number: 64210-67-9 . It has a molecular weight of 194.19 . The compound is colorless to yellow in its physical form .
Molecular Structure Analysis
The InChI code for Ethyl 3-oxo-3-(pyrimidin-4-yl)propanoate is1S/C9H10N2O3/c1-2-14-9(13)5-8(12)7-3-4-10-6-11-7/h3-4,6H,2,5H2,1H3
. This indicates the molecular structure of the compound. Physical And Chemical Properties Analysis
Ethyl 3-oxo-3-(pyrimidin-4-yl)propanoate is a colorless to yellow liquid . It has a molecular weight of 194.19 . The compound’s InChI code is1S/C9H10N2O3/c1-2-14-9(13)5-8(12)7-3-4-10-6-11-7/h3-4,6H,2,5H2,1H3
.
Scientific Research Applications
Chemical Reactions and Synthesis
Ethyl 3-oxo-3-(pyrimidin-4-yl)propanoate is involved in various chemical reactions and synthesis processes. For instance, it has been used in the reaction with S-methylisothiosemicarbazide hydroiodide, forming 3-methylsulfanyl-6-[(4-oxo-4Н-chromen-2-yl)methyl]-1,2,4-triazin-5(2H)-ones and 6-[(4-oxo-4Н-chromen-2-yl)methyl]-1,2,4-triazine-3,5(2Н,4Н)-diones (Vetyugova et al., 2018).
Synthesis of Novel Compounds
It has also been instrumental in synthesizing various novel compounds. For example, it was used in the synthesis of pyrazolopyrimidinyl keto-esters and their enzymatic activity studies. These synthesized compounds demonstrated a potent effect on increasing the reactivity of cellobiase (Abd & Awas, 2008).
Supramolecular Architecture Studies
The compound has been a subject in studies of supramolecular architecture. The novel crystal structures of related compounds were characterized by X-ray diffraction analysis, revealing intricate molecular assemblies and aromaticities of the heterocyclic moieties (Pietrzak et al., 2018).
Synthesis of Antimicrobial Compounds
Ethyl 3-oxo-3-(pyrimidin-4-yl)propanoate is used in the synthesis of antimicrobial compounds. For instance, novel chromone-pyrimidine coupled derivatives synthesized using this compound exhibited significant in vitro antifungal and antibacterial activity (Tiwari et al., 2018).
Pharmaceutical Research
In pharmaceutical research, it has been used in synthesizing investigational compounds, as demonstrated in a study characterizing two polymorphic forms of an investigational pharmaceutical compound (Vogt et al., 2013).
Safety And Hazards
properties
IUPAC Name |
ethyl 3-oxo-3-pyrimidin-4-ylpropanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O3/c1-2-14-9(13)5-8(12)7-3-4-10-6-11-7/h3-4,6H,2,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGRUUQSUGJLZCM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)C1=NC=NC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-oxo-3-(pyrimidin-4-yl)propanoate |
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Citations
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